N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine

Description

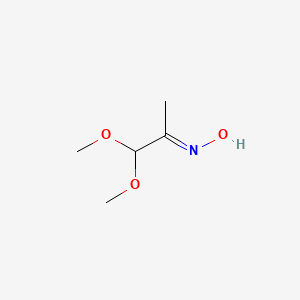

N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine (CAS: 110828-79-0) is an organic compound with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. It features a hydroxylamine group (-NHOH) attached to a 1,1-dimethoxypropan-2-ylidene moiety, which confers unique electronic and steric properties. The compound is commercially available as a laboratory reagent (minimum 95% purity) but is currently listed as discontinued by Biosynth .

Properties

IUPAC Name |

(NE)-N-(1,1-dimethoxypropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4(6-7)5(8-2)9-3/h5,7H,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBYEQIPBJRAPV-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with 1,1-dimethoxypropan-2-one under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include halides and alkoxides.

Major Products:

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Substituted hydroxylamine derivatives.

Scientific Research Applications

N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The aliphatic dimethoxy group in the target compound may enhance solubility in polar solvents compared to aromatic analogs like N-phenylhydroxylamine.

- Synthetic Accessibility : The synthesis of aromatic hydroxylamines (e.g., H1) is well-established via nitro-group reduction , whereas the target compound’s synthesis likely requires condensation of hydroxylamine with a dimethoxy-substituted aldehyde, a pathway less commonly documented.

Metabolic and Functional Comparisons

Key Observations :

- Metabolic Stability : Unlike N-(2-methoxyphenyl)hydroxylamine, which undergoes CYP-dependent redox cycling (producing toxic intermediates like o-nitrosoanisole) , the aliphatic structure of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine may limit such reactivity, reducing metabolic liability.

Physicochemical Properties

- Solubility : The dimethoxy groups in the target compound may enhance hydrophilicity relative to purely aromatic analogs. For example, N-phenylhydroxylamine (logP ~1.1) is less polar than the target compound (predicted logP ~0.5 via computational models).

- Stability : Aromatic hydroxylamines like N-(2-methoxyphenyl)hydroxylamine are prone to autoxidation under acidic conditions, forming nitroso derivatives . The target compound’s aliphatic backbone could confer greater stability against such degradation.

Biological Activity

Overview of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine

This compound is a hydroxylamine derivative that may exhibit various biological activities due to its functional groups. Hydroxylamines are known for their roles in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 145.17 g/mol

- Functional Groups : Hydroxylamine group (-NH-OH) and methoxy groups (-OCH)

Antimicrobial Activity

Hydroxylamines have been studied for their antimicrobial properties. They can inhibit bacterial growth by interfering with essential metabolic processes. For example, some derivatives have shown activity against Gram-positive and Gram-negative bacteria.

Antioxidant Properties

Compounds containing hydroxylamine groups are often investigated for their antioxidant capabilities. They can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Certain hydroxylamines have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them potential candidates for cancer therapy.

Case Studies

- Antimicrobial Activity : A study examining various hydroxylamine derivatives found that certain modifications significantly enhanced their antibacterial properties against strains like E. coli and Staphylococcus aureus.

- Antioxidant Activity : Research has shown that hydroxylamine derivatives can reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage.

- Cytotoxicity in Cancer Cells : In vitro studies indicated that specific hydroxylamine compounds could induce apoptosis in human breast cancer cells, leading to decreased viability and increased caspase activity.

Data Table: Biological Activities of Hydroxylamines

| Activity Type | Compound Example | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Hydroxylamine Derivative A | Inhibition of E. coli | Journal of Medicinal Chemistry |

| Antioxidant | Hydroxylamine Derivative B | Reduced oxidative stress | Free Radical Biology and Medicine |

| Cytotoxic | Hydroxylamine Derivative C | Induced apoptosis in MCF-7 cells | Cancer Research Journal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.